molecular formula C8H17N3 B1266841 1-Azidooctane CAS No. 7438-05-3

1-Azidooctane

Cat. No. B1266841
CAS RN: 7438-05-3
M. Wt: 155.24 g/mol
InChI Key: RXAHCVNYRABXLO-UHFFFAOYSA-N
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Description

1-Azidooctane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of chemistry. Its structure, characterized by an azide group attached to an octane chain, opens up possibilities for reactions and applications in material science, organic synthesis, and possibly as an intermediate in pharmaceuticals, excluding its use in drug applications directly.

Synthesis Analysis

The synthesis of 1-Azidooctane and related azide compounds typically involves the attachment of an azide group to an alkane chain. A commonly used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the regiospecific addition of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles. This method demonstrates the efficiency and versatility of synthesizing azide-functionalized molecules, including 1-Azidooctane, under mild conditions with high yield and purity (Tornøe, Christensen, & Meldal, 2002).

Molecular Structure Analysis

The molecular structure of azides, including 1-Azidooctane, is significant for understanding their reactivity and interactions. X-ray crystallography studies, such as those on related azide compounds, provide insights into the geometry and electronic structure of azides. These studies highlight the linear arrangement of the nitrogen atoms in the azide group and its implications for reactivity and stability (Goh et al., 2014).

Chemical Reactions and Properties

1-Azidooctane participates in various chemical reactions characteristic of azides. One of the most notable is its role in the Huisgen cycloaddition, leading to the formation of triazoles. Azides are also known to undergo decomposition, releasing nitrogen gas, which can be utilized in synthesizing nitrogen-containing compounds or in materials science for creating porous structures (Choudhury, Gupta, Silva, & Ramamurthy, 2013).

Physical Properties Analysis

The physical properties of 1-Azidooctane, such as melting and boiling points, solubility in various solvents, and density, are crucial for its handling and application in synthesis. While specific data on 1-Azidooctane may not be readily available, the properties of azides generally suggest moderate volatility and a propensity for explosive decomposition under certain conditions, necessitating careful handling.

Chemical Properties Analysis

Chemically, azides like 1-Azidooctane are known for their high nitrogen content and the ability to release nitrogen gas upon decomposition. This reactivity is leveraged in click chemistry reactions, where azides serve as versatile reagents for forming stable, covalently bonded structures with alkynes. The azide functional group's reactivity towards electrophilic and nucleophilic agents further defines its chemical properties, making it a valuable tool in organic synthesis (Sabitha, Babu, Rajkumar, & Yadav, 2002).

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentan-1-amine

1-Azidooctane, through its derivative 1-azido-3-iodobicyclo[1.1.1]pentane, plays a crucial role in synthesizing bicyclo[1.1.1]pentan-1-amine, a compound significant in medicinal chemistry. This synthesis offers a scalable and flexible route to produce this important moiety, emphasizing its potential versatility in pharmaceutical applications (Goh et al., 2014).

Development of 1H-[1,2,3]-Triazoles

1-Azidooctane is involved in the synthesis of 1H-[1,2,3]-triazoles through the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This process is significant for generating diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, showcasing its utility in peptide chemistry and drug design (Tornøe et al., 2002).

Fluorescent Derivatives of AZT

The azide function in 1-azidooctane facilitates the synthesis of 1,2,3-triazole derivatives, such as fluorescent derivatives of 3′-Deoxy-3-azidothymidine (AZT). This application is significant for developing novel fluorescent probes, contributing to advancements in biochemical and medical research (Szafrański et al., 2015).

Magnetic Materials and Ligand Chemistry

1-Azidooctane, through its azido group, is crucial in creating magnetic molecule materials. Its ability to act as a bridging ligand in magnetochemistry has led to significant insights into the magnetic behaviors of azido metal compounds. This is vital in the development of materials science and understanding of magnetic anisotropy in various compounds (Zeng et al., 2009).

Photofunctionalization in Host-Guest Chemistry

1-Azidooctane derivatives, such as azidoadamantanes, demonstrate interesting reactivity within host molecules like octa acid (OA) and cucurbit[7]uril (CB7). The formation of nitrenes from these derivatives leads to unique intermolecular reactions, contributing to the field of host-guest chemistry and the development of novel photofunctionalized compounds (Choudhury et al., 2013).

properties

IUPAC Name

1-azidooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAHCVNYRABXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995896
Record name 1-Azidooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azidooctane

CAS RN

7438-05-3
Record name 1-Azidooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC85002
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85002
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azidooctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottomed flask, sodium azide (2.60 g, 37.6 mmol) was dissolved in 80 mL DMSO, 1-Octyl bromide (5.5 g, 28.4 mmol) was added and stirred at room temperature for 5 h. The reaction was quenched by addition of water (200 mL) and was stirred for 1 h. The mixture was extracted with diethyl ether (50×3). The combined organic layers were washed with brine solution. The ether solution was dried over anhydrous MgSO4 and the solvent was removed by rotary evaporation. The product was further purified by filtration through a short silica gel column using hexane as eluent. Yield: 2.5 g (78%) IR (neat) 2957, 2857, 2093, 1466, 1377, 1279 cm−1; 1H NMR (400 MHz, CDCl3) δ 3.21 (d, J=6.2 Hz, 2H), 1.55-1.57 (m, 2H), 1.25-1.32 (m, 10H), 0.84 (m, 3H); 13C NMR (CDCl3) δ 51.51, 31.80, 29.19, 29.16, 28.89, 26.77, 22.66, 14.06,
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
OLI Brown, HE Cary, GS Skinner… - The Journal of Physical …, 1957 - ACS Publications
The Preparation, Densities, Refractive Indices and Viscosities of 1-Azid(ctane, 1-Azidoheptane, 1-Azidohexane and 1-Azidopentane Page 1 Jan-, 1957 Properties of Homologous 1-…
Number of citations: 10 pubs.acs.org
M Berta, A Dancsó, A Nemes, Z Pathó, D Szabó… - Journal of Fluorine …, 2017 - Elsevier
… 4-Azidoperfluorotoluene (p-CF 3 C 6 F 4 N 3 ) and 1-azidooctane were also prepared under similar conditions starting from perfluorotoluene (CF 3 C 6 F 5 ) or 1-iodooctane, respectively…
Number of citations: 6 www.sciencedirect.com
RM Moriarty, ILLINOIS UNIV AT CHICAGO CIRCLE - 1991 - apps.dtic.mil
A series of monoazido alkanes and diazido alkanes have been synthesized. Specifically, 1-azidobutane 100.0 g, 1-azidohexane 100.0 g, 1-azidooctane 100.0 g, and 1-azidoheptane …
Number of citations: 1 apps.dtic.mil
HA Michaels, L Zhu - Chemistry–An Asian Journal, 2011 - Wiley Online Library
… The performance of DTEA was then evaluated in various protic and aprotic solvents by using the reaction between aliphatic azide 1-azidooctane and phenylacetylene. Complete …
Number of citations: 71 onlinelibrary.wiley.com
X Sun, D Lin, X He, L Chen, Y Zhang - Talanta, 2010 - Elsevier
… Preparation of 1-azidooctane and 1-azidooctadecane 1-Azidooctane was prepared by a modification of a procedure described by Alvarez and Alvarez [34]. Sodium azide (7.15 g, 110 …
Number of citations: 37 www.sciencedirect.com
A Henriksson, G Friedbacher, H Hoffmann - Langmuir, 2011 - ACS Publications
… 1-Azidooctane was prepared following a literature procedure for the analogous C12 … H 2 O (3 × 100 mL), and concentrated, yielding 1-azidooctane (14.2 g, 90%) as a colorless liquid. H …
Number of citations: 31 pubs.acs.org
SY Sayed, A Bayat, M Kondratenko, Y Leroux, P Hapiot… - chem.ualberta.ca
… Azidomethylferrocene (MeFc), 1 azidohexylferrocene (HxFc), 2 1-azidooctane (C8 azide), 3 1azidododecane (C12 azide) 3 , 1-azidohexadecane (C16 azide) 4 , 4-Ethynylbenzene (EB) …
Number of citations: 2 www.chem.ualberta.ca
GC Kuang, HA Michaels, JT Simmons… - The Journal of …, 2010 - ACS Publications
… First, the AAC reactions between 1-azidooctane and p-ethynylanisole in the presence of 1 molar equiv of pyridine (entry 2) or N-methylpyrrolidine (entry 7) proceed rather sluggishly. …
Number of citations: 205 pubs.acs.org
JH Abdulameera, MF Aliasb - researchgate.net
… The organic ligand was synthesized by using click reaction between 1-azidooctane and 2,6-… 1azidooctane, Figure 1, is strong evidence for the synthesis of the compound 1-azidooctane […
Number of citations: 1 www.researchgate.net
S Tempelaar, IA Barker, VX Truong, DJ Hall… - Polymer …, 2013 - pubs.rsc.org
… While the primary distribution displayed the expected m/z = 4725 that corresponds to a sodium charged, fully functionalized poly(carbonate) chain after the addition of 1-azidooctane …
Number of citations: 56 pubs.rsc.org

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